

A Technical Guide to 3-Aminophenylboronic Acid: Commercial Availability, Purity, and Applications

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Compound of Interest

Compound Name: 3-Aminophenylboronic acid

Cat. No.: B146215

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Aminophenylboronic acid** (3-APBA) is a versatile organoboron compound widely utilized in organic synthesis, medicinal chemistry, and materials science. Its unique ability to form reversible covalent bonds with diols makes it an invaluable tool for the development of sensors, drug delivery systems, and as a crucial building block in cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, purity standards, and key applications of 3-APBA, with a focus on its role as a serine protease inhibitor and in glucose sensing technologies.

Commercial Availability and Purity

3-Aminophenylboronic acid is readily available from a multitude of chemical suppliers. It is typically offered in anhydrous, monohydrate, or hydrochloride salt forms. The most common CAS numbers are 30418-59-8 for the anhydrous form, 206658-89-1 for the monohydrate, and 85006-23-1 for the hydrochloride salt.

Purity levels for commercially available 3-APBA are generally high, with most suppliers offering grades of $\geq 97\%$ or 98%. Higher purity grades, often exceeding 99%, are also available and are particularly important for applications in drug development and sensitive analytical methods.

Table 1: Commercial Availability and Purity of 3-Aminophenylboronic Acid

Supplier	Product Name(s)	CAS Number(s)	Available Purities	Available Quantities
Sigma-Aldrich	3-Aminophenylboronic acid, 3-Aminophenylboronic acid monohydrate, 3-Aminophenylboronic acid hydrochloride	30418-59-8, 206658-89-1, 85006-23-1	≥95%, 98%	250 MG, 1 G, 5 G
MedChemExpress	3-Aminophenylboronic acid	30418-59-8	99.87% (HPLC)	10 mM * 1 mL in DMSO
Alfa Aesar	3-Aminobenzeneboronic acid	30418-59-8	98%	1 g, 5 g
TCI Chemicals	3-Aminophenylboronic Acid Monohydrate	206658-89-1	>97.0% (Titration)	1 g, 5 g, 25 g
Santa Cruz Biotechnology	3-Aminophenylboronic acid, 3-Aminophenylboronic acid hydrochloride	30418-59-8, 85006-23-1	≥97%	Contact for availability
Boron Molecular	3-Aminophenylboronic acid	30418-59-8	97%	10 g, 25 g, 100 g

Note: Purity specifications and available quantities are subject to change and may vary by lot. It is recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Experimental Protocols

Synthesis of 3-Aminophenylboronic Acid

A common synthetic route to **3-aminophenylboronic acid** involves the reduction of 3-nitrophenylboronic acid. The following is a generalized protocol based on established methods.

Materials:

- 3-Nitrophenylboronic acid
- Palladium on carbon (Pd/C, 10%)
- Hydrazine hydrate or Hydrogen gas
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Diatomaceous earth

Procedure:

- Reduction of the Nitro Group: In a round-bottom flask, dissolve 3-nitrophenylboronic acid in ethanol.
- Add a catalytic amount of 10% Pd/C.
- To this suspension, add hydrazine hydrate dropwise at room temperature, or alternatively, subject the mixture to a hydrogen atmosphere (typically 1-4 atm).

- The reaction is typically exothermic and should be monitored. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in water and acidify with HCl to a pH of approximately 1-2.
- Wash the aqueous solution with ethyl acetate to remove any non-polar impurities.
- Adjust the pH of the aqueous layer to approximately 7-8 with a solution of NaOH.
- The product, **3-aminophenylboronic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of **3-aminophenylboronic acid** in a suitable deuterated solvent, such as DMSO-d₆.
- ¹H NMR Analysis: The ¹H NMR spectrum in DMSO-d₆ will typically show characteristic peaks for the aromatic protons and the amine protons. The boronic acid protons may appear as a broad singlet. Expected chemical shifts are in the range of 6.5-7.5 ppm for the aromatic protons.
- ¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the phenyl ring.

2. High-Performance Liquid Chromatography (HPLC):

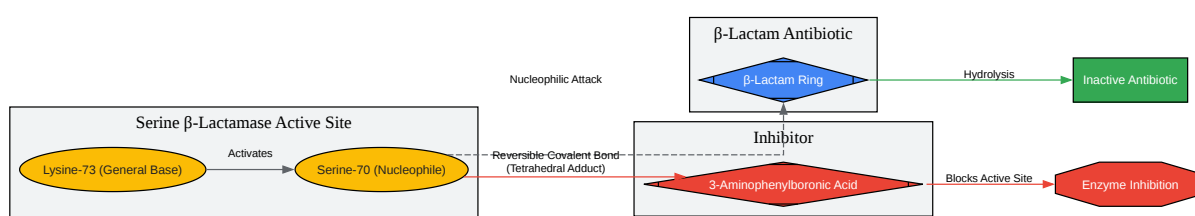
- Method Development: A reversed-phase HPLC method is commonly used for purity analysis.

- Column: A C18 column (e.g., 4.6 x 150 mm, 5 μ m) is a suitable choice.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][2]
- Detection: UV detection at a wavelength of around 254 nm is appropriate for this compound.
- Purity Calculation: The purity is determined by the area percentage of the main peak corresponding to **3-aminophenylboronic acid**. A purity of 99.87% has been reported using such a method.[3]

Signaling Pathways and Logical Workflows

Inhibition of Serine β -Lactamases

3-Aminophenylboronic acid acts as a transition-state analog inhibitor of serine β -lactamases, enzymes that confer bacterial resistance to β -lactam antibiotics. The boronic acid moiety forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[4][5][6] This interaction effectively blocks the enzyme's activity.

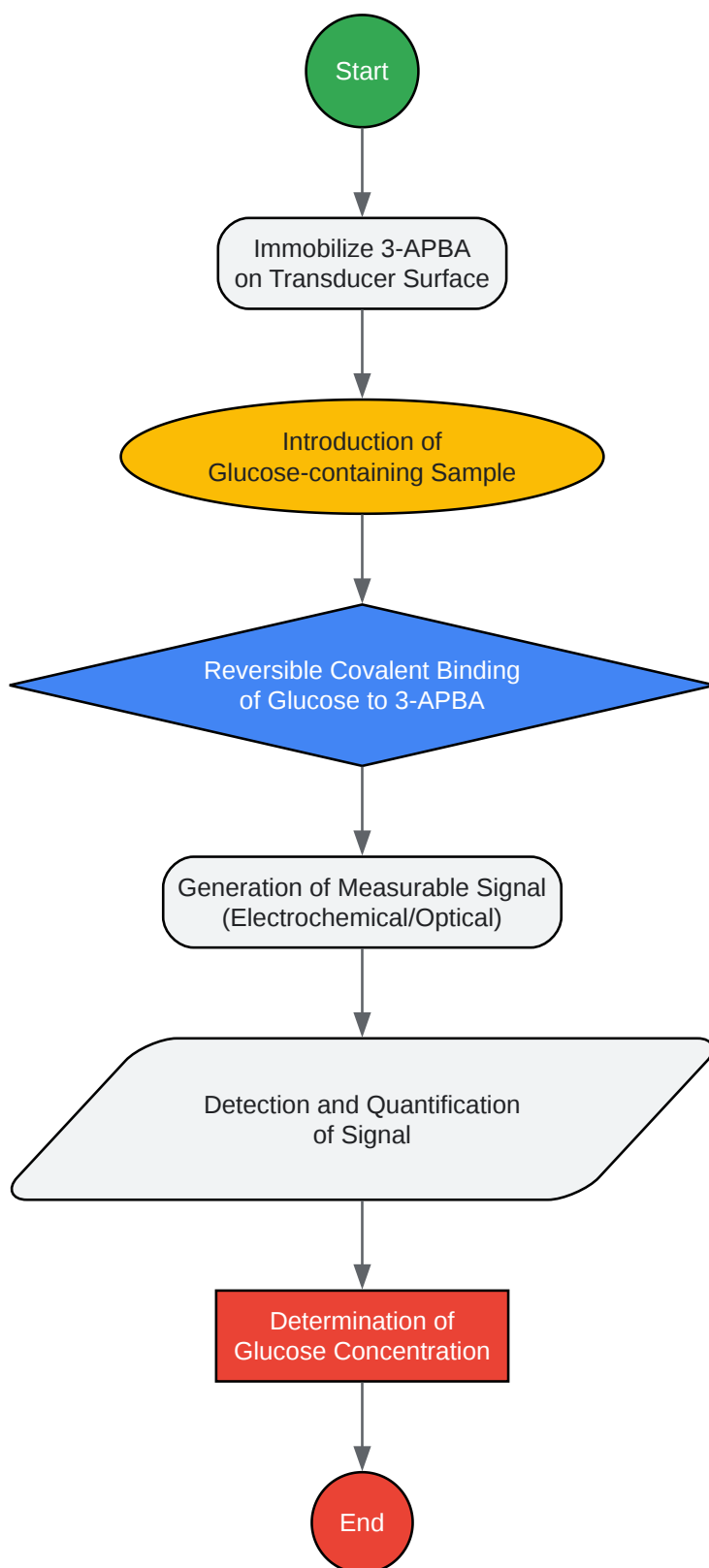


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Mechanism of β -Lactamase Inhibition by 3-APBA.

Glucose Sensing Workflow

The ability of **3-aminophenylboronic acid** to bind with diols is exploited in the development of glucose sensors.^{[3][7][8]} In this application, 3-APBA is often immobilized on a transducer surface. The binding of glucose, which contains multiple diol groups, to the boronic acid results in a measurable signal change (e.g., electrochemical or optical), allowing for the quantification of glucose concentration.



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Logical Workflow for a 3-APBA-based Glucose Sensor.

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